Source 1: Study on Antiviral Properties of Synthesized Compounds Containing Glutaric Acid Derivatives:
Source 2: Effects of Dimethyl Glutarate on Mitochondrial Function:
Dimethyl glutarate, also known as glutaric acid dimethyl ester or pentanedioic acid dimethyl ester, is an organic compound with the molecular formula C7H12O4. It appears as a clear, colorless liquid with a faint agreeable odor and is highly soluble in alcohol and ether. The compound has a melting point of approximately -13 °C and a boiling point ranging from 96 to 103 °C at 15 mm Hg . Dimethyl glutarate is classified as an ester, which means it is derived from the reaction of an alcohol and a carboxylic acid.
As an ester, dimethyl glutarate undergoes typical reactions associated with esters. It reacts with acids to liberate heat along with alcohols and acids. This reaction can be vigorous when strong oxidizing acids are involved, potentially igniting the reaction products due to the exothermic nature of the process. Additionally, dimethyl glutarate can be hydrolyzed by strong mineral acids and bases, leading to the formation of glutaric acid and methanol .
Dimethyl glutarate exhibits low toxicity levels in biological systems. It is rapidly absorbed into the bloodstream following oral exposure and can be metabolized into methanol, monomethyl glutarate, and glutaric acid. The primary route of excretion for its metabolites is through urine. Studies indicate that dimethyl glutarate is not a skin or respiratory sensitizer and does not cause significant irritation to skin or eyes . Long-term exposure has shown no hormonal alterations or significant histopathological changes in male reproductive organs .
Dimethyl glutarate can be synthesized through various methods, including:
Dimethyl glutarate has diverse applications across various industries:
Dimethyl glutarate belongs to a category of compounds known as dibasic esters. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Dimethyl succinate | C6H10O4 | Shorter carbon chain; used primarily as a solvent. |
Dimethyl adipate | C8H14O4 | Longer carbon chain; used in plasticizers and lubricants. |
Diethyl malonate | C7H12O4 | Contains ethyl groups; used in organic synthesis. |
Dimethyl phthalate | C10H10O4 | Used primarily as a plasticizer; higher molecular weight. |
Dimethyl glutarate's uniqueness lies in its balance between solubility and reactivity compared to its analogs, making it particularly useful in industrial applications requiring both properties .